molecular formula C15H10ClFN2O3 B5386786 (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5386786
M. Wt: 320.70 g/mol
InChI Key: LBUKJDAMAAIERB-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroaniline and 2-nitrobenzaldehyde.

    Formation of the Enamine: The first step involves the condensation of 2-chloro-6-fluoroaniline with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding enamine intermediate.

    Amidation: The enamine intermediate is then subjected to amidation using an appropriate amide-forming reagent, such as acetic anhydride or a carbodiimide, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product formed is the corresponding nitro derivative.

    Reduction: The major product formed is the corresponding amino derivative.

    Substitution: The major products formed are the substituted derivatives with the nucleophile replacing the chloro or fluoro substituents.

Scientific Research Applications

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Lacks the fluoro substituent.

    (2E)-3-(2-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Lacks the chloro substituent.

    (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-aminophenyl)prop-2-enamide: Has an amino group instead of a nitro group.

Uniqueness

The presence of both chloro and fluoro substituents on the aromatic ring, along with the nitro group, makes (2E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide unique

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-11-4-3-5-12(17)10(11)8-9-15(20)18-13-6-1-2-7-14(13)19(21)22/h1-9H,(H,18,20)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUKJDAMAAIERB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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